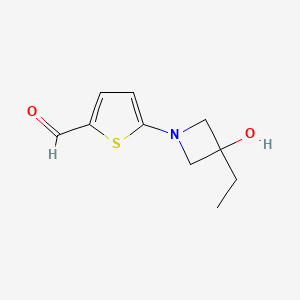![molecular formula C9H18N2O B13176466 4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13176466.png)
4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-1-azabicyclo[321]octan-4-ol is a bicyclic compound with a unique structure that includes an azabicyclo[321]octane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This method often relies on the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions used in laboratory-scale synthesis to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s bicyclic structure allows for unique reactivity patterns, particularly at the 4-position .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include thionyl chloride (SOCl2) and pyridine, which promote skeletal rearrangement and chlorination reactions . Appel conditions, involving triphenylphosphine and carbon tetrachloride, are also used for similar transformations .
Major Products
The major products formed from these reactions include chlorinated derivatives and rearranged bicyclic systems.
科学的研究の応用
4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol has several scientific research applications:
作用機序
The mechanism of action of 4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol is not well-documented. its structural similarity to tropane alkaloids suggests that it may interact with similar molecular targets and pathways. Tropane alkaloids are known to affect neurotransmitter systems, and this compound may exhibit similar effects .
類似化合物との比較
Similar Compounds
Tropane Alkaloids: These compounds share the azabicyclo[3.2.1]octane scaffold and have significant biological activity.
Levoglucosenone Derivatives: These compounds also feature a bicyclic ring system and undergo similar rearrangement reactions.
Uniqueness
4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol is unique due to its specific substitution pattern and the presence of an aminoethyl group. This structural feature may confer unique reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C9H18N2O |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
4-(2-aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol |
InChI |
InChI=1S/C9H18N2O/c10-4-2-9(12)3-6-11-5-1-8(9)7-11/h8,12H,1-7,10H2 |
InChIキー |
CUCNUTSNEANQAV-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC(C1C2)(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


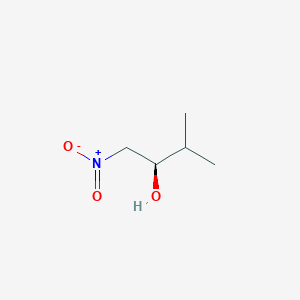
![(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol](/img/structure/B13176404.png)
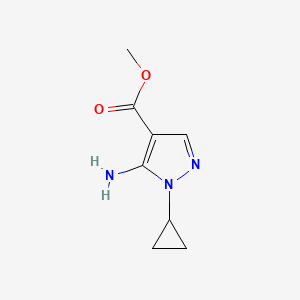


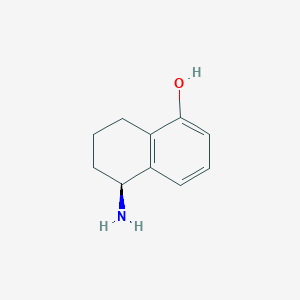
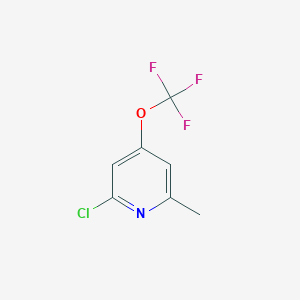
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine](/img/structure/B13176458.png)
![1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13176461.png)

![Bicyclo[6.1.0]nonan-4-one](/img/structure/B13176472.png)

